1,4-Diazabicyclo[2.2.2]octane Dihydrobromide 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide
Brand Name: Vulcanchem
CAS No.: 54581-69-0
VCID: VC3104666
InChI: InChI=1S/C6H12N2.2BrH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H
SMILES: C1CN2CCN1CC2.Br.Br
Molecular Formula: C6H14Br2N2
Molecular Weight: 274 g/mol

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide

CAS No.: 54581-69-0

Cat. No.: VC3104666

Molecular Formula: C6H14Br2N2

Molecular Weight: 274 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide - 54581-69-0

Specification

CAS No. 54581-69-0
Molecular Formula C6H14Br2N2
Molecular Weight 274 g/mol
IUPAC Name 1,4-diazabicyclo[2.2.2]octane;dihydrobromide
Standard InChI InChI=1S/C6H12N2.2BrH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H
Standard InChI Key GPELLQBNVCIHJJ-UHFFFAOYSA-N
SMILES C1CN2CCN1CC2.Br.Br
Canonical SMILES C1CN2CCN1CC2.Br.Br

Introduction

Chemical Identity and Structure

Basic Information

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide is a salt with the molecular formula C₆H₁₂N₂·2HBr and a molecular weight of 274.00 g/mol . It is registered under CAS number 54581-69-0 and is derived from the parent compound DABCO (triethylenediamine) . The compound's structure consists of the bicyclic DABCO molecule with both nitrogen atoms protonated, accompanied by two bromide counterions.

Structural Properties

The structure features a rigid bicyclic cage arrangement where two nitrogen atoms occupy bridgehead positions connected by three ethylene bridges . This unique arrangement contributes to the compound's distinct chemical properties. In the dihydrobromide salt, both tertiary amine nitrogen atoms are protonated, creating a dicationic species balanced by two bromide anions .

Physical and Chemical Properties

Physical Characteristics

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide presents as a white to almost white powder or crystalline solid at room temperature . The compound has a high melting point of 319°C, reflecting the strong ionic interactions in its crystal lattice . The table below summarizes its key physical properties:

PropertyValue
Molecular FormulaC₆H₁₂N₂·2HBr
Molecular Weight274.00 g/mol
AppearanceWhite to almost white powder or crystal
Physical State (20°C)Solid
Melting Point319°C
InChIInChI=1S/C6H12N2.2BrH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H
SMILESC1CN2CCN1CC2.Br.Br
CAS Registry Number54581-69-0

Chemical Behavior

The compound is hygroscopic and should be stored under inert gas in a cool, dark place (below 15°C) . It exhibits high stability but should be protected from moisture due to its hygroscopic nature. 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide is soluble in water, which is consistent with its ionic character . The parent DABCO compound is known to be soluble in multiple solvents including water, acetone, benzene, ethanol, and methyl ethyl ketone .

Reactivity Considerations

As a salt of DABCO, the dihydrobromide significantly modifies the reactivity profile compared to the parent compound. While DABCO itself is a strong nucleophile and base due to its unhindered tertiary amine groups, the dihydrobromide salt has both nitrogen atoms protonated, limiting their nucleophilicity and basicity . The compound exhibits incompatibility with strong oxidizing agents and strong acids .

Synthesis and Production

Synthesis Methods

The synthesis of 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide typically involves the reaction of DABCO with hydrobromic acid in a stoichiometric ratio. The parent compound DABCO can be synthesized through several routes:

  • Cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine .

  • Catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine .

  • Industrial production through specialized processes optimized for large-scale manufacture.

After obtaining pure DABCO, the dihydrobromide salt is formed by treating it with a precise amount of hydrobromic acid to ensure complete protonation of both nitrogen atoms.

Quality Assessment and Specifications

Commercial 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide is typically available with a minimum purity of 98.0%, determined through total nitrogen content analysis and argentometric titration . Structure confirmation is commonly performed using nuclear magnetic resonance (NMR) spectroscopy. Quality control also includes physical appearance inspection and melting point determination .

Applications and Uses

Research Applications

1,4-Diazabicyclo[2.2.2]octane Dihydrobromide has significant applications in research settings:

  • As a stable precursor to DABCO in reactions requiring controlled release of the base.

  • In crystallographic studies investigating hydrogen bonding networks and crystal engineering principles .

  • In high-pressure crystallization experiments, where pressure-induced hydration and structural transformations can be studied, similar to what has been observed with the hydroiodide salt .

Organic Synthesis Applications

While the dihydrobromide salt itself has limited direct catalytic applications due to protonation of the nitrogen atoms, it serves as a valuable precursor to DABCO, which is widely used in organic synthesis:

  • As a catalyst in Baylis-Hillman reactions connecting aldehydes with electron-deficient alkenes .

  • In polyurethane formation from alcohol and isocyanate functionalized monomers .

  • As a complexing ligand and Lewis base in various transformations .

Specialized Functions

The compound has several specialized applications derived from its parent DABCO structure:

  • Component in systems requiring controlled release of DABCO functionality.

  • Precursor to DABCO in applications involving singlet oxygen quenching and antioxidant activity .

  • In crystal engineering where specific hydrogen bonding patterns are desired .

Research Findings and Current Studies

Complexation Studies

DABCO and its salts have demonstrated ability to form complexes with various metals and compounds:

  • Research has shown the synthesis of diligand-tin(II) halide adducts involving DABCO, indicating its capability to act as a ligand despite protonation .

  • Studies have explored multiple roles of DABCO in solvothermal synthesis of iodobismuthates, where it can serve as a structure-directing agent, template, and proton source .

  • In certain reactions, DABCO can undergo in situ alkylation, leading to the formation of ethylated derivatives, particularly under solvothermal conditions in the presence of alcohols .

Current Research Directions

Current research involving DABCO compounds, including potentially its dihydrobromide salt, encompasses:

  • Development of biocompatible polymer composites using DABCO as a catalyst, significantly improving mechanical and biodegradable properties of polylactic acid/poly(butylene adipate-co-terephthalate)/thermoplastic starch ternary bio-composites .

  • Creation of cobalt single-atom catalysts encapsulated in metal-organic frameworks with DABCO, showing exceptional efficiency in oxygen reduction reactions relevant to energy conversion technologies .

  • Advanced analytical techniques utilizing DABCO in derivatization procedures for the analysis of chemical warfare agents in biofluids using LC-MS, contributing to forensic science and chemical defense capabilities .

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